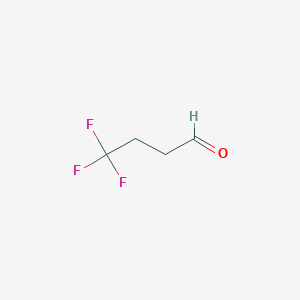

4,4,4-Trifluorobutanal

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4,4-trifluorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJCDNUXDWFVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380365 | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-87-1 | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Aldehydes in Modern Chemistry

Fluorinated aldehydes, including 4,4,4-trifluorobutanal, represent a class of compounds with significant and growing importance in various fields of chemistry. The introduction of fluorine atoms into an aldehyde molecule imparts unique electronic properties that can profoundly influence its reactivity and the characteristics of the resulting products. alfa-chemistry.comchinesechemsoc.org

The strong electronegativity of fluorine atoms creates an electron-deficient state in the carbonyl group of fluorinated aldehydes. alfa-chemistry.com This heightened electrophilicity makes them valuable intermediates in a wide range of organic synthesis reactions. alfa-chemistry.com They are utilized as building blocks for creating more complex molecules, including those with applications in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comchinesechemsoc.orgnih.gov For instance, the incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. alfa-chemistry.comresearchgate.net

Overview of Research Trajectories for 4,4,4 Trifluorobutanal

Established Synthetic Routes

Electrochemical Synthesis of this compound

An effective method for preparing this compound involves the electrolysis of solutions containing trifluoroacetate ions and an organic co-solute with a terminal double bond, such as allyl alcohol. acs.org This process hinges on the generation of trifluoromethyl radicals (CF3•) through the electrolysis of trifluoroacetate. These radicals then add to the double bond of the co-solute, forming an intermediate radical species, CF3CH2CHX•. acs.org

In a typical procedure, a solution of allyl alcohol, trifluoroacetic acid, and a small amount of a base like sodium acetate (B1210297) in a solvent such as methanol (B129727) is electrolyzed. acs.org The resulting product, this compound, can be isolated, often after conversion to a more stable derivative like its dimethyl acetal (B89532) for purification purposes. acs.org This electrochemical method provides a direct route to the aldehyde, which can subsequently be oxidized to 4,4,4-trifluorobutanoic acid or reduced to 4,4,4-trifluorobutanol in good yields. acs.org

Hydroformylation of Fluorinated Alkenes to Obtain this compound

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, is a powerful tool for synthesizing aldehydes. In the context of this compound synthesis, the hydroformylation of 3,3,3-trifluoropropene is a key reaction. d-nb.infouni.lufluorine1.ru

The presence of fluorine atoms in the alkene substrate significantly influences the hydroformylation reaction's catalyst activity and selectivity. d-nb.info The strong electron-withdrawing nature of the trifluoromethyl (CF3) group affects the electron density of the double bond, which in turn impacts the interaction with the metal catalyst. d-nb.info This electronic effect can alter the regioselectivity of the reaction, which is the preference for the formation of a linear versus a branched aldehyde. d-nb.inforesearchgate.net

To achieve high regioselectivity towards the desired linear product, this compound, specific catalyst systems are employed. Rhodium(I) complexes modified with bulky phosphite (B83602) ligands, such as Biphephos, have proven to be highly effective. d-nb.infompg.demdpi.com These bulky ligands create a sterically demanding environment around the rhodium center, favoring the addition of the formyl group to the terminal carbon of the alkene, thus leading to the linear aldehyde. mpg.demdpi.com For instance, the hydroformylation of 3,3,3-trifluoropropene using a Rhodium(I)/Biphephos catalyst system can yield this compound with high regioselectivity. d-nb.info The reaction conditions, including temperature, pressure of syngas (a mixture of carbon monoxide and hydrogen), and solvent, are optimized to maximize the yield and selectivity of the desired product. researchgate.net

| Catalyst System | Substrate | Product | Regioselectivity (linear:branched) | Reference |

| Rh(I)/Biphephos | 3,3,3-Trifluoropropene | This compound | High for linear | d-nb.info |

| Rh/Xantphos | 3,3,3-Trifluoropropene | This compound | Highly selective for linear | uni.ludntb.gov.ua |

Oxidation of 4,4,4-Trifluorobutanol Precursors to this compound

Another synthetic strategy involves the oxidation of the corresponding alcohol, 4,4,4-Trifluorobutanol. guidechem.com This is a common and often high-yielding method for preparing aldehydes. Various oxidizing agents can be employed for this transformation.

The precursor alcohol, 4,4,4-Trifluorobutanol, can be synthesized through a multi-step process starting from readily available materials like 2-bromoethanol. volsenchem.comvolsenchem.comgoogle.comgoogle.com A common approach involves the protection of the hydroxyl group of 2-bromoethanol, for example, by reacting it with 3,4-dihydropyran to form a tetrahydropyranyl (THP) ether. volsenchem.comvolsenchem.comgoogle.com This protected intermediate is then used to prepare a Grignard reagent. The subsequent coupling reaction of this Grignard reagent with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl methanesulfonate, introduces the trifluoromethyl group. volsenchem.comgoogle.com Finally, the removal of the protecting group (deprotection) under acidic conditions yields 4,4,4-Trifluorobutanol. volsenchem.comgoogle.com This method is advantageous due to its relatively short reaction sequence and the use of mild reaction conditions. volsenchem.comgoogle.com

| Starting Material | Key Intermediates | Final Product | Reference |

| 2-Bromoethanol | 2-(2-Bromoethoxy)tetrahydro-2H-pyran, Grignard reagent | 4,4,4-Trifluorobutanol | volsenchem.comvolsenchem.comgoogle.com |

Synthesis of 4,4,4-Trifluorobutanol via Ethyl Trifluoroacetate and Grignard Reagents

A notable synthetic route to 4,4,4-trifluorobutanol involves the reaction of ethyl trifluoroacetate with a protected Grignard reagent. google.com This method is advantageous as it avoids the use of hazardous materials like Freon or lithium aluminum hydride and does not require high-temperature reaction conditions. uni.lu

The synthesis proceeds in a multi-step fashion. Initially, a Grignard reagent, such as 2-(benzyloxy)ethylmagnesium chloride, is prepared. This reagent is then carefully reacted with ethyl trifluoroacetate. The reaction is typically initiated at a low temperature, around -20°C, and then allowed to slowly warm to room temperature to ensure controlled addition and prevent side reactions. google.com This step yields a benzyloxy-substituted alkyl-trifluoromethyl ketone intermediate. google.comuni.lu

Following the formation of the ketone, a reduction reaction is carried out to produce a 1-benzyloxy-trifluoro-substituted alkyl intermediate. The final step involves the hydrolysis of this intermediate to cleave the benzyloxy protecting group, yielding the desired product, 4,4,4-trifluorobutanol. google.com

A typical procedure involves the dropwise addition of the Grignard reagent (e.g., 700mL of 1M 2-benzyloxy-ethyl magnesium chloride) to a solution of ethyl trifluoroacetate (1000mL) at -20°C. After the addition, the reaction mixture is allowed to react for approximately 6 hours as it warms to room temperature. The work-up procedure includes pouring the mixture into water and adjusting the pH to between 5.0 and 6.8 with hydrochloric acid to isolate the organic phase containing the ketone intermediate. google.com

Synthesis of 4,4,4-Trifluorobutanol from Diethyl Malonate and 2,2,2-trifluoroethyl p-toluenesulfonate

An alternative and efficient pathway to 4,4,4-trifluorobutanol utilizes diethyl malonate and 2,2,2-trifluoroethyl p-toluenesulfonate as primary starting materials. cookechem.comgoogle.com This method is characterized by readily available and inexpensive raw materials, simple operation, and high reaction yields, making it suitable for industrial applications. cookechem.com The process involves three main stages: substitution, decarboxylation, and reduction. google.compatsnap.com

Step 1: Substitution Diethyl malonate undergoes a substitution reaction with 2,2,2-trifluoroethyl p-toluenesulfonate. This reaction is conducted in a solvent such as methanol and is catalyzed by a base, typically sodium methoxide (B1231860) or sodium ethoxide. cookechem.comgoogle.com The mixture is heated to facilitate the reaction, resulting in the formation of 2-(2,2,2-trifluoroethyl)-diethyl malonate with high yields. patsnap.com

Step 2: Decarboxylation The resulting 2-(2,2,2-trifluoroethyl)-diethyl malonate is then subjected to a decarboxylation reaction. This is achieved by heating the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a salt, such as sodium chloride, and water. google.comgoogle.com This step removes one of the carboxyl groups and yields 4,4,4-trifluoro ethyl butyrate (B1204436). cookechem.com

Step 3: Reduction Finally, the 4,4,4-trifluoro ethyl butyrate is reduced to 4,4,4-trifluorobutanol. This reduction is carried out using a reducing agent like sodium borohydride (B1222165) or potassium borohydride, often with a catalyst such as lithium chloride. cookechem.compatsnap.com

The following table summarizes the reaction conditions and yields for an exemplary synthesis based on this methodology. patsnap.com

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Yield (%) |

| 1. Substitution | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate, Sodium methoxide | Methanol | 65 | 96.3 |

| 2. Decarboxylation | 2-(2,2,2-trifluoroethyl)-diethyl malonate, Sodium chloride, Water | DMSO | 130 | 98.4 |

| 3. Reduction | 4,4,4-trifluoro ethyl butyrate, Potassium borohydride, Lithium chloride | Methanol | 65 ± 5 | 80.4 |

Novel Synthetic Strategies and Innovations

The synthesis of this compound is an area of ongoing research, with a focus on developing more sustainable and efficient methodologies.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of this compound synthesis, a significant green approach involves the use of micellar catalysis for the hydroformylation of 3,3,3-trifluoropropene. cnr.it

This sustainable protocol utilizes water as the reaction solvent, which significantly reduces the reliance on volatile and often toxic organic solvents. The reaction is carried out under mild conditions (e.g., 70°C and 9 bar) with short reaction times. A key feature of this method is the ability to recover and reuse the catalyst and the micellar phase multiple times without a significant loss in reaction yield. Furthermore, this process can eliminate the need for purification steps involving organic solvent extraction, as the product can be isolated more directly. cnr.it

Catalyst Development for Enhanced Efficiency and Selectivity

The hydroformylation of 3,3,3-trifluoropropene is a direct and atom-economical route to this compound. Catalyst development has been crucial in maximizing the efficiency and, most importantly, the regioselectivity of this reaction, favoring the formation of the desired linear aldehyde over its branched isomer, 3,3,3-trifluoro-2-methylpropanal. researchgate.net

Significant success has been achieved using rhodium-based catalysts. uni.ludntb.gov.ua Specifically, a catalyst system comprising a rhodium complex, such as [Rh(OH)(cod)]2 (where cod is 1,5-cyclooctadiene), and a specialized phosphine (B1218219) ligand, Xantphos (bis(4,5-diphenylphosphino)xanthene), has demonstrated exceptionally high selectivity. researchgate.netlookchem.comdntb.gov.ua

Research has shown that conducting the hydroformylation in a solvent like dimethylformamide (DMF) at 80°C under a carbon monoxide/hydrogen (CO/H2) atmosphere can lead to aldehyde yields as high as 90%. researchgate.net Crucially, the molar ratio of the desired linear aldehyde (this compound) to the branched aldehyde can reach 99:1, showcasing the remarkable control offered by this catalyst system. researchgate.net The total turnover number for the catalyst has been shown to reach 500 while maintaining this high level of selectivity, indicating a robust and efficient catalytic process. researchgate.net

The table below outlines typical parameters for this highly selective catalytic reaction. researchgate.net

| Parameter | Value |

| Catalyst | [Rh(OH)(cod)]2 / Xantphos |

| Substrate | 3,3,3-trifluoropropene |

| Solvent | Dimethylformamide (DMF) |

| Gas Mixture | CO/H2 (75/25) |

| Pressure | Atmospheric |

| Temperature | 80°C |

| Yield | 90% |

| Linear:Branched Ratio | 99:1 |

Purification and Isolation Techniques for this compound

After synthesis, obtaining high-purity this compound is essential. Distillation is a primary method for the purification of this and other liquid organic compounds. rochester.edu

Distillation Methods

Distillation separates components of a liquid mixture based on differences in their boiling points. rochester.edu For this compound, which has a boiling point reported to be in the range of 94-97°C, standard distillation techniques are highly effective. cookechem.comchemsynthesis.com

Given that its atmospheric boiling point is below 150°C, simple or fractional distillation at atmospheric pressure is generally appropriate. rochester.edu This avoids the potential for thermal decomposition that can occur when heating organic compounds to higher temperatures. rochester.edu

Simple Distillation: This technique is suitable if the crude this compound is relatively pure or if the impurities are non-volatile (e.g., residual catalyst, salts, or polymers). rochester.edu

Fractional Distillation: If the crude product contains impurities with boiling points close to that of this compound, fractional distillation is the preferred method. A fractionating column is inserted between the distillation flask and the condenser, providing a large surface area for repeated vaporization-condensation cycles, which results in a much more efficient separation. rochester.edu

In practice, the crude product from the reaction mixture would first be worked up to remove catalysts and solvents. The remaining liquid would then be carefully distilled, collecting the fraction that boils in the 94-97°C range to obtain the purified this compound. cookechem.com In some cases, purification of fluorinated compounds may involve distillation to remove acidic impurities. google.com

Extraction Techniques

The isolation and purification of this compound from a reaction mixture is a critical step in its synthesis, ensuring the removal of unreacted starting materials, catalysts, and by-products. Liquid-liquid extraction (LLE) is a foundational and widely employed technique for this purpose. libretexts.orgresearchgate.net This method leverages the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent, to effect separation. libretexts.orgresearchgate.net The efficiency of the extraction process is governed by the partition coefficient (KD) or distribution coefficient (D) of the solute, which is the ratio of its concentration in the two phases at equilibrium. libretexts.org

In the context of synthesizing fluorinated compounds like this compound, the selection of an appropriate organic solvent is paramount. The choice is dictated by factors such as the solvent's ability to dissolve the target aldehyde, its immiscibility with water, and its volatility to facilitate removal after extraction. While specific studies detailing the optimization of extraction for this compound are not extensively available in the public domain, valuable insights can be drawn from the extractive workup procedures reported for its precursors and structurally related fluorinated compounds.

Research into the synthesis of precursors for the closely related 4,4,4-trifluorobutanol frequently employs liquid-liquid extraction. In these procedures, common organic solvents for extraction include dichloromethane (B109758) and ethyl acetate. For instance, in a multi-step synthesis, after a reaction to produce a precursor, the mixture is often quenched with water, and the aqueous phase is subsequently extracted with dichloromethane. In another variation, after the formation of 4,4,4-trifluoroacetic acid ethyl ester, a precursor, the workup involves adding water and extracting the product with dichloromethane, followed by washing the organic phase with water multiple times.

Furthermore, the synthesis of 4,4,4-trifluoro-3-(phenylthio)butan-1-ol involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) before extracting the product with dichloromethane. This use of salt solutions can enhance the separation of the organic and aqueous layers and reduce the solubility of the organic product in the aqueous phase. Following the extraction, the combined organic layers are typically dried using an anhydrous salt like sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) to remove residual water before the solvent is evaporated under reduced pressure to yield the crude product.

The general principles of liquid-liquid extraction indicate that for a successful separation, the organic solvent should be non-reactive with the aldehyde functional group of this compound. The process typically involves vigorously mixing the reaction mixture with the chosen organic solvent in a separatory funnel, allowing the layers to separate, and then collecting the organic layer containing the desired product. This process may be repeated several times to maximize the recovery of the product from the aqueous phase.

While detailed quantitative data on the extraction of this compound is scarce, the qualitative procedures used for analogous compounds provide a solid foundation for developing an effective extraction protocol. The selection of solvents and washing agents would likely follow the patterns observed in the synthesis of related fluorinated aldehydes and alcohols.

Table of Extraction Parameters for Compounds Related to this compound

| Compound | Extraction Solvent | Aqueous/Washing Solution | Drying Agent | Reference |

|---|---|---|---|---|

| Precursor to 4,4,4-Trifluorobutanol | Dichloromethane | Water | Not specified | rochester.edu |

| 4,4,4-Trifluoroacetic acid ethyl ester | Dichloromethane | Water | Not specified | rochester.edu |

| 4,4,4-Trifluoro-3-(phenylthio)butan-1-ol | Dichloromethane | Saturated aqueous NH4Cl | Na2SO4 | |

| 4,4,4-Trifluorocrotonaldehyde | Dichloromethane | Not specified | Na2SO4 |

Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for chemical reactions, though its reactivity is modulated by the powerful electron-withdrawing trifluoromethyl group.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This process, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The rate and success of these reactions are influenced by both steric and electronic factors. masterorganicchemistry.com

A common nucleophilic addition involves the use of the Ruppert-Prakash reagent (TMSCF3), which allows for the introduction of a trifluoromethyl group into other molecules. semanticscholar.orgresearchgate.net For instance, the reaction of TMSCF3 with aldehydes, in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields trifluoromethylated alcohol derivatives after hydrolysis. semanticscholar.org The reaction proceeds under mild conditions and can be highly selective for aldehydes over ketones. semanticscholar.org

Another important nucleophilic addition is the reaction with Grignard reagents. For example, the addition of a Grignard reagent to 2-Methyl-4,4,4-trifluorobutanal in tetrahydrofuran (B95107) (THF) at low temperatures can produce the corresponding secondary alcohol in good yields.

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. libretexts.org

Protonation of the alkoxide intermediate, typically by a weak acid, yields the final alcohol product. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions with Trifluoromethylated Aldehydes

| Reactant (Aldehyde) | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) |

| Pyrenaldehyde | TMSCF3 | TBAF (catalytic), THF | Trifluoromethylated silyl (B83357) ether derivative | Quantitative |

| 2,6-dimethyl-p-anisaldehyde | TMSCF3 | TBAF (catalytic), THF | Trifluoromethylated silyl ether derivative | Quantitative |

| Cinnamaldehyde | TMSCF3 | CsF (catalytic) | Trifluoromethylated alcohol (after hydrolysis) | Excellent |

| ortho-formyl cinnamate (B1238496) derivatives | TMSCF3 | Cesium fluoride | Trifluoromethylated phthalans | Good |

| 2-Methyl-4,4,4-trifluorobutanal | Grignard Reagent | THF, -10°C | Secondary alcohol | 78-85 |

Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. pressbooks.pubmakingmolecules.com For an aldehyde to undergo a classic aldol reaction, it must possess at least one alpha-hydrogen. libretexts.org this compound has alpha-hydrogens and can therefore participate in aldol-type reactions.

The reaction is typically base-catalyzed, where a base abstracts an alpha-hydrogen to form a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of another aldehyde molecule to form a β-hydroxy aldehyde, also known as an aldol addition product. pressbooks.pub Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde, a process known as aldol condensation. libretexts.org

When two different aldehydes are used, a "crossed" or "mixed" aldol reaction occurs, which can potentially lead to a mixture of four different products. libretexts.orgyoutube.com However, by carefully selecting reactants, such as using an aldehyde with no alpha-hydrogens (like benzaldehyde) as the electrophilic partner, the reaction can be controlled to favor a single product. pressbooks.pub

The reactivity of trifluoromethylated aldehydes in aldol reactions is influenced by the electron-withdrawing nature of the CF3 group, which can affect the acidity of the alpha-hydrogens and the electrophilicity of the carbonyl carbon.

Cannizzaro and Related Disproportionation Reactions

The Cannizzaro reaction is a base-induced disproportionation reaction in which two molecules of a non-enolizable aldehyde (an aldehyde without alpha-hydrogens) are converted into a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com Since this compound possesses alpha-hydrogens, it does not undergo a classic Cannizzaro reaction. Aldehydes with alpha-hydrogens will preferentially undergo aldol-type reactions under basic conditions. libretexts.org

The mechanism of the Cannizzaro reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. adichemistry.com This is followed by a hydride transfer from the resulting tetrahedral intermediate to a second aldehyde molecule. adichemistry.com One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol. wikipedia.org

A variation known as the "crossed" Cannizzaro reaction can be employed when one of the aldehydes is formaldehyde. adichemistry.comorganic-chemistry.org Formaldehyde is readily oxidized, making it an effective reducing agent for another, often more valuable, non-enolizable aldehyde. wikipedia.org

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a key structural feature of this compound, profoundly influencing its chemical properties.

Influence on Adjacent Functional Groups

The primary influence of the trifluoromethyl group on the adjacent aldehyde functionality is electronic. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This inductive effect significantly increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack. cymitquimica.com

This enhanced electrophilicity makes trifluoromethyl carbonyl compounds excellent enophiles in ene reactions. jst.go.jp For example, trifluoroacetaldehyde (B10831) reacts with terminal olefins in the presence of a Lewis acid catalyst. jst.go.jp The electron-withdrawing nature of the CF3 group also increases the acidity of the alpha-hydrogens, which is a key factor in enolate formation for reactions like the aldol addition.

Furthermore, the presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, which is a valuable property in the design of pharmaceuticals and agrochemicals. mdpi.comnbinno.com

Gas Phase Reactions

The atmospheric fate of this compound is primarily dictated by its gas-phase reactions, particularly with hydroxyl (OH) radicals. These reactions are crucial in determining the compound's atmospheric lifetime and its potential environmental impact.

Theoretical studies have been conducted to understand the kinetics and branching ratios of the gas-phase reactions of this compound (TFB) with OH radicals. researchgate.netacs.org These investigations are typically performed over a temperature range relevant to atmospheric conditions, such as 250–400 K. researchgate.netmajulicollege.in The primary mechanism involves the abstraction of a hydrogen atom from the butanal chain by the OH radical, leading to the formation of water and a trifluorobutyl radical.

There are four potential sites for hydrogen abstraction on the this compound molecule: the aldehydic C-H bond (Hα), and the C-H bonds at the C2 (Hβ), C3 (Hγ), and C4 positions. However, due to the strong electron-withdrawing effect of the trifluoromethyl group, hydrogen abstraction predominantly occurs from the aldehydic and C2 positions.

A theoretical study provided detailed insights into the reaction pathways and the corresponding energy barriers. researchgate.net The calculated rate constants indicate that the reaction proceeds at a significant rate in the atmosphere. The branching ratios, which represent the percentage of the reaction that proceeds through a specific pathway, are highly dependent on temperature.

Below is an interactive data table summarizing the calculated branching ratios for the reaction of this compound with OH radicals at different temperatures.

Interactive Data Table: Branching Ratios for the Reaction of this compound with OH Radicals

| Temperature (K) | Hα-abstraction (%) | Hβ-abstraction (%) | Hγ-abstraction (%) |

| 250 | 99.8 | 0.2 | ~0 |

| 298 | 99.5 | 0.5 | ~0 |

| 350 | 98.9 | 1.1 | ~0 |

| 400 | 98.1 | 1.9 | ~0 |

Note: The data in this table is based on theoretical calculations and represents the percentage of each hydrogen abstraction pathway.

The reaction with OH radicals is the primary sink for this compound in the troposphere. majulicollege.ingoogle.com The rate of this reaction directly influences the atmospheric lifetime of the compound. A shorter lifetime implies a lower potential for long-range transport and a reduced global warming potential.

The atmospheric lifetime (τ) of this compound with respect to its reaction with OH radicals can be estimated using the calculated rate constants. Theoretical studies have provided estimates for this lifetime, which is a crucial parameter for assessing the environmental impact of the compound. researchgate.net The relatively short atmospheric lifetime suggests that this compound is unlikely to persist in the atmosphere for extended periods.

Condensation Reactions

This compound can participate in condensation reactions, which are important in synthetic organic chemistry. nih.gov These reactions involve the joining of two molecules, often with the elimination of a small molecule such as water.

One notable example is the use of this compound in a condensation reaction with 2-oxopropanal and ammonium hydroxide to incorporate a trifluoropropyl group into a heteroarene. nih.gov The aldehyde group of this compound is reactive towards nucleophiles, facilitating its participation in such transformations. While the ketone group is generally less reactive than the aldehyde group, it can also undergo condensation reactions like the formation of Schiff bases.

Advanced Spectroscopic Characterization of 4,4,4 Trifluorobutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. magritek.com For 4,4,4-trifluorobutanal, ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, offer a comprehensive understanding of its atomic connectivity and spatial arrangement. google.com

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The aldehyde proton (CHO) typically appears far downfield, generally in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. oregonstate.edu The protons on the carbon adjacent to the carbonyl group (α-protons) and the carbon adjacent to the trifluoromethyl group (β-protons) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| CHO | 9.5 - 10.0 | Triplet (t) | Coupling to the α-protons. |

| CH₂ (α to C=O) | 2.5 - 3.0 | Quartet of triplets (qt) | Coupling to the β-protons and the aldehyde proton. |

| CH₂ (β to C=O) | 2.2 - 2.7 | Quartet of triplets (qt) | Coupling to the α-protons and the fluorine atoms. |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically around 200 ppm. docbrown.infoyoutube.com The carbon atom bonded to the three fluorine atoms (CF₃) will show a quartet due to one-bond carbon-fluorine coupling. The chemical shifts of the other carbon atoms are influenced by their proximity to the electron-withdrawing trifluoromethyl and carbonyl groups. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CHO | ~200 | Aldehyde carbonyl carbon. |

| CH₂ (α to C=O) | 35 - 45 | Influenced by the carbonyl group. |

| CH₂ (β to C=O) | 30 - 40 (quartet) | Coupled to the three fluorine atoms. |

| CF₃ | 120 - 130 (quartet) | Strong one-bond C-F coupling. |

Note: The signal for the CF₃ carbon will be split into a quartet by the three fluorine atoms.

¹⁹F NMR Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. thermofisher.com For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The chemical shift of the CF₃ group is expected in the typical range for such groups, generally between -60 and -70 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF₃ | -60 to -70 | Triplet (t) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aldehyde proton and the α-protons, and between the α-protons and the β-protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.orghmdb.cananalysis.com This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, for instance, confirming the assignment of the CH₂ groups. walisongo.ac.idnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. blogspot.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the carbon framework. unl.edu For this compound, HMBC would show correlations between the aldehyde proton and the α- and β-carbons, and between the protons of one CH₂ group and the carbons of the other CH₂ group and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Analysis

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the aldehyde and trifluoromethyl groups. A strong absorption band in the IR spectrum between 1720 and 1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of bands in the region of 2700-2900 cm⁻¹. The C-F stretching vibrations of the CF₃ group are expected to produce strong absorption bands in the region of 1100-1300 cm⁻¹. Other bands corresponding to C-H bending and C-C stretching vibrations will also be present in the fingerprint region of the spectra. nist.gov A detailed analysis of both IR and Raman spectra, often aided by computational calculations, allows for the assignment of the fundamental vibrational modes of the molecule. libretexts.org

Table 4: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| C=O Stretch | 1720 - 1740 | IR (Strong) | Characteristic for an aldehyde. |

| Aldehyde C-H Stretch | 2700 - 2900 | IR (Medium) | Often appears as a doublet. |

| C-F Stretch | 1100 - 1300 | IR (Strong) | Characteristic for a CF₃ group. |

| C-H Bending | 1350 - 1480 | IR/Raman (Variable) | From the CH₂ groups. |

| C-C Stretch | 800 - 1200 | IR/Raman (Variable) | Fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique provides information about the electronic structure of a compound.

The UV-Vis spectrum of this compound is expected to be characterized by two primary types of electronic transitions associated with its aldehyde functional group. uzh.chlibretexts.org

n → π* Transition: This involves the excitation of a non-bonding electron (n) from the oxygen atom's lone pair to the antibonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. libretexts.orguomustansiriyah.edu.iq

π → π* Transition: This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the C=O double bond. This transition is generally more intense and occurs at shorter wavelengths compared to the n → π* transition. uomustansiriyah.edu.iq

The presence of the highly electronegative trifluoromethyl (-CF₃) group is expected to influence the energy of these transitions through inductive effects, likely causing a shift in the absorption maxima (λmax) compared to unsubstituted butanal. However, specific experimental λmax and molar absorptivity (ε) values for this compound are not available in the surveyed literature.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| n → π* | Non-bonding (O) → π* (C=O) | Weak | Longer Wavelength (UV) |

| π → π* | π (C=O) → π* (C=O) | Strong | Shorter Wavelength (UV) |

Quantitative Analysis Applications

UV-Vis spectroscopy is a widely used method for the quantitative analysis of aldehydes. vtt.finih.gov Direct quantification can sometimes be challenging if the molar absorptivity is low. A common and effective strategy involves derivatization of the aldehyde with a chromogenic reagent to produce a new compound with strong absorption in the UV-Vis range. sci-int.comingentaconnect.com

A well-established method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. ingentaconnect.comresearchgate.net This derivative exhibits a strong absorbance at a specific wavelength, allowing for sensitive and accurate quantification based on Beer-Lambert's law. While this is a general method applicable to many aldehydes, a specific validated protocol for the quantitative analysis of this compound was not identified in the reviewed sources.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. msu.edu

In electron ionization mass spectrometry (EI-MS), the this compound molecule would be ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. uni-saarland.de For an aldehyde, characteristic fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for aldehydes. libretexts.org This could result in the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to form an [M-29]⁺ ion.

McLafferty Rearrangement: If a gamma-hydrogen is present, a rearrangement can occur, leading to the elimination of a neutral alkene molecule. For this compound, this pathway is possible.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the carbon chain, with the charge often retained by the fragment containing the oxygen atom or the stable trifluoromethyl group.

Specific experimental mass spectra detailing the relative abundances of these fragments for this compound are not detailed in the available literature.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with very high precision, allowing for the determination of a compound's elemental formula. nih.govchromatographyonline.com This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the elemental formula is C₄H₅F₃O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a key identifier in HRMS analysis. nih.gov HRMS is a critical tool in the screening for and identification of fluorinated compounds in various matrices. eeer.orgoup.com A search of chemical databases confirms the molecular weight and calculated exact mass for this compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅F₃O | PubChem nih.gov |

| Molecular Weight | 126.08 g/mol | PubChem nih.gov |

| Calculated Exact Mass | 126.02924926 Da | PubChem nih.gov |

Advanced Spectroscopic Techniques and Their Applications

X-ray Photoelectron Spectroscopy (XPS)

There is currently no publicly available research data detailing the X-ray Photoelectron Spectroscopy (XPS) analysis of this compound. XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide valuable information on the binding energies of the carbon, oxygen, and fluorine atoms, offering insights into the chemical environment and bonding within the molecule, particularly the influence of the trifluoromethyl group on the aldehyde functionality.

X-Ray Diffraction (XRD)

Similarly, there are no published X-ray Diffraction (XRD) studies specifically for this compound in the public domain. XRD is a primary technique for determining the atomic and molecular structure of a crystal, including unit cell dimensions. As this compound is a liquid at room temperature, any XRD analysis would necessitate crystallization of the compound at low temperatures. Such a study would reveal its crystal lattice structure, molecular packing, and intermolecular interactions in the solid state. While the synthesis of other compounds using this compound as a reagent has been reported, with subsequent XRD analysis of the crystalline products, this does not provide the crystal structure data for this compound itself.

Computational Chemistry and Theoretical Studies on 4,4,4 Trifluorobutanal

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems. libretexts.org It has become a popular and versatile method in chemistry for calculating molecular properties and reaction energetics. libretexts.orgresearchgate.net For 4,4,4-Trifluorobutanal, DFT calculations are crucial for understanding its fundamental characteristics.

A primary task in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. bhu.ac.inlibretexts.org This is achieved through geometry optimization, an iterative process that minimizes the total energy of the molecule with respect to the positions of its nuclei. bhu.ac.in For this compound, DFT methods are employed to find the optimized structure, which is the starting point for nearly all other computational property simulations. osti.govresearchgate.net

The process involves solving the Kohn-Sham equations to determine the electron density and, from that, the total energy. researchgate.net The geometry is adjusted until a minimum on the potential energy surface is located, which is confirmed when the first derivatives of the energy are zero. semanticscholar.org The accuracy of these calculations depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)). scielo.org.mxresearchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.netmajulicollege.in

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: This table illustrates the typical output of a DFT geometry optimization. Actual values are dependent on the specific level of theory used.

| Parameter | Atom Connection | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 Å |

| C-C (alpha-beta) | ~1.52 Å | |

| C-C (beta-gamma) | ~1.54 Å | |

| C-F | ~1.35 Å | |

| **Bond Angle (°) ** | O=C-C | ~124° |

| C-C-C | ~112° | |

| F-C-F | ~106° | |

| Dihedral Angle (°) | O=C-C-C | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. irjweb.com

For this compound, the energy and spatial distribution of the HOMO and LUMO are calculated using DFT. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. chemrxiv.orgmsu.edu Analysis of the orbital distributions can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the LUMO is often centered on the carbonyl carbon, indicating its susceptibility to attack by nucleophiles, while the HOMO may have significant density on the oxygen atom. irjweb.comchemrxiv.org

Table 2: Representative Frontier Molecular Orbital Data for this compound (Illustrative) Note: Energy values are typically given in electron volts (eV) or Hartrees (a.u.) and depend on the computational method.

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | (Typical Negative Value) | Electron-donating ability; Nucleophilicity |

| LUMO | (Typical Negative/Positive Value) | Electron-accepting ability; Electrophilicity |

| HOMO-LUMO Gap (ΔE) | (Positive Value) | Chemical reactivity and kinetic stability |

After a geometry optimization, a vibrational frequency calculation is typically performed to confirm that the structure is a true energy minimum. semanticscholar.org A stable structure will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. nih.gov These calculations are based on the second derivatives of the energy with respect to atomic positions. nih.gov

The calculated frequencies and their corresponding atomic motions (normal modes) can be used to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or CF3 group deformations. osti.govyoutube.com This theoretical spectrum is an invaluable tool for interpreting experimental IR and Raman spectra, allowing for the confident assignment of observed absorption bands to specific molecular motions. researchgate.net The value of a vibrational frequency depends on the bond strength and the reduced mass of the atoms involved. bhu.ac.in

Table 3: Representative Calculated Vibrational Frequencies for this compound (Illustrative) Note: Frequencies are typically reported in wavenumbers (cm⁻¹). These values are often scaled by a small factor to better match experimental data.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2900-3000 | C-H Stretching |

| ~1740 | C=O Carbonyl Stretching |

| ~1400 | CH₂ Scissoring/Bending |

| ~1100-1300 | C-F Stretching (asymmetric and symmetric) |

| ~700-900 | C-C Stretching |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior at an atomic level. koreascience.kr While specific MD simulation studies focused exclusively on this compound are not prominent in the literature, this technique offers significant potential for understanding its dynamic properties.

An MD simulation could reveal the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.govgoogle.com It would also allow for the study of its behavior in different environments, such as in aqueous solution or interacting with other molecules. By simulating the system at various temperatures and pressures, thermodynamic properties like heat capacity and diffusion coefficients could be calculated. Such simulations would be invaluable for understanding how this compound interacts with biological macromolecules or its fate in condensed phases. chemrxiv.orgnih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly DFT, are extensively used to predict the reactivity of molecules by modeling reaction mechanisms. acs.orgbldpharm.com This involves locating the transition state structures that connect reactants to products and calculating the associated activation energies.

A key area of study for this compound is its reaction with atmospheric oxidants, such as the hydroxyl (OH) radical. Theoretical studies have investigated the kinetics and branching ratios of the gas-phase reactions of this compound with OH radicals. researchgate.netnih.gov These calculations map out the potential energy surface for hydrogen atom abstraction from different positions on the molecule (the aldehydic C-H, and the α- and β-CH₂ groups). The results indicate which hydrogen is most likely to be abstracted by the OH radical by identifying the reaction pathway with the lowest activation barrier. This information is crucial for predicting the primary degradation products of the compound in the atmosphere.

Atmospheric Modeling and Environmental Fate Prediction

The results from quantum chemical calculations feed directly into larger-scale atmospheric models to predict the environmental fate of a compound. The environmental fate of a chemical describes the processes by which it moves and is transformed in the environment. For volatile organic compounds like this compound, the primary atmospheric degradation pathway is often the reaction with OH radicals.

By calculating the rate constants for the reaction between this compound and the OH radical at different temperatures, its atmospheric lifetime can be estimated. This lifetime is a critical parameter for assessing its potential environmental impact, including its global warming potential (GWP) and its contribution to photochemical smog formation. Atmospheric models use these calculated rate constants, along with data on emission sources and meteorological conditions, to simulate the transport, transformation, and deposition of the chemical on a regional and global scale. majulicollege.in

Radiative Efficiency (RE) and Global Warming Potential (GWP) Calculations

The radiative efficiency (RE) of a compound quantifies its effectiveness at trapping infrared radiation, while the Global Warming Potential (GWP) provides a comparative measure of the heat-trapping ability of a gas relative to carbon dioxide (CO₂) over a specific time horizon. epa.govghgprotocol.org

Theoretical calculations have been crucial in estimating these values for this compound. The calculated radiative efficiency for this compound is consistently reported as 0.16 W m⁻² ppb⁻¹. epa.govnih.govipcc.chreading.ac.uk This value is derived from its infrared absorption spectrum, which is used in atmospheric models to determine its capacity to absorb terrestrial radiation. nih.govreading.ac.uk

Due to its short atmospheric lifetime, the GWP of this compound is considered to be very low. For instance, a related compound, 3,3,3-Trifluoropropanal, which has a similar radiative efficiency, has a lifetime-adjusted GWP of less than 1. regulations.gov It has been suggested that fluorinated aldehydes as a class should be assigned a GWP of 1 or lower. regulations.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiative Efficiency (RE) | 0.16 W m⁻² ppb⁻¹ | epa.govnih.govipcc.chreading.ac.uk |

| Global Warming Potential (GWP) | <1 (estimated based on similar compounds) | regulations.gov |

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a compound is a key factor in determining its environmental impact. For this compound, this lifetime is relatively short, with estimates ranging from 1.8 to 2.6 days. noaa.gov This short lifespan is primarily due to its rapid degradation in the troposphere.

The dominant atmospheric degradation pathway for this compound is initiated by its reaction with hydroxyl radicals (OH). researchgate.netresearchgate.net This reaction leads to the abstraction of a hydrogen atom, primarily from the aldehydic group, which is the most reactive site. The subsequent oxidation reactions are expected to lead to the formation of various degradation products.

A significant and persistent degradation product of many fluorinated compounds is Trifluoroacetic acid (TFA). umweltbundesamt.defluorocarbons.org It is anticipated that the atmospheric oxidation of this compound also contributes to the environmental loading of TFA, which enters the water cycle through precipitation. umweltbundesamt.de

| Parameter | Finding | Reference |

|---|---|---|

| Atmospheric Lifetime | 1.8 - 2.6 days | noaa.gov |

| Primary Degradation Mechanism | Reaction with hydroxyl (OH) radicals | researchgate.netresearchgate.net |

| Likely Persistent Degradation Product | Trifluoroacetic acid (TFA) | umweltbundesamt.defluorocarbons.org |

Applications of 4,4,4 Trifluorobutanal in Chemical Synthesis

Building Block for Fluorinated Compounds

4,4,4-Trifluorobutanal serves as a crucial intermediate in the synthesis of other fluorinated organic compounds. Its aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. This reactivity allows for the construction of more complex molecules that incorporate the trifluoromethyl group (-CF3). It is considered a key building block for creating fluorinated compounds for use in chemistry and biology. The hydroformylation of specific fluorinated alkenes represents an efficient pathway for producing such functionalized fluorinated building blocks. d-nb.inforesearchgate.net

Precursor in Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can significantly alter their physical, chemical, and biological properties. This compound is used in the synthesis of pharmaceuticals, serving as a starting material for creating molecules with specific therapeutic profiles.

A primary challenge in drug development is ensuring that a potential drug molecule is not rapidly broken down by the body's metabolic processes, particularly in the liver. The incorporation of a trifluoromethyl group is a widely used strategy to enhance metabolic stability. Research has shown that the -CF3 group can act as a "global protective effect against hepatic metabolism". nih.gov By blocking sites on the molecule that are susceptible to oxidative metabolism, the trifluoromethyl group can increase the drug's half-life and bioavailability. nih.gov this compound provides a direct route to introduce this metabolically robust moiety into potential drug candidates. nih.govnih.gov

In the quest for new medicines, chemists often synthesize a large number of related compounds, known as analogues, to find the one with the best combination of efficacy and safety. This compound's utility as a versatile intermediate makes it valuable in such drug discovery programs. It can be used to create a series of novel compounds where the trifluoromethyl-containing fragment is systematically explored to optimize interactions with biological targets.

Intermediate in Agrochemical and Dyestuff Production

The benefits of the trifluoromethyl group extend to the agricultural sector. Fluorinated compounds often exhibit high efficacy as pesticides. patsnap.com this compound is used as an intermediate in the synthesis of these agrochemicals. Furthermore, its chemical properties make it a useful precursor in the production of dyes and coatings.

Role in Materials Science

In materials science, the incorporation of fluorine into polymers and other materials can lead to significant improvements in their properties. The carbon-fluorine bond is exceptionally strong, which contributes to the high stability of fluorinated materials.

The trifluoromethyl group is known to confer high thermal stability and chemical resistance to organic compounds. nih.gov When building blocks like this compound are incorporated into the structure of polymers or other materials, they can raise the degradation temperature and improve resistance to harsh chemical environments. This makes the resulting materials suitable for advanced applications, such as high-performance coatings and specialty polymers.

Development of Fluoroalkyl Ethers for Liquid Crystal Materials

The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, such as viscosity, dielectric anisotropy, and thermal stability. These modifications are highly desirable in the field of advanced materials, particularly in the development of liquid crystals. While direct applications of this compound in final liquid crystal structures are not extensively documented, its derivative, 4,4,4-trifluorobutanol, is a crucial intermediate for preparing liquid crystal materials. google.comgoogle.com The butanol is readily synthesized by the reduction of this compound.

The 4,4,4-trifluorobutyl group is incorporated into mesogenic (liquid crystal-forming) molecules, often as a terminal alkyl or alkoxy chain. For instance, fluoroalkyl ethers are synthesized and attached to core aromatic structures. The high electronegativity and steric demand of the trifluoromethyl group influence the intermolecular interactions, which are fundamental to the formation and stability of liquid crystalline phases. The synthesis of such materials may involve the etherification of a phenolic core with a trifluoroalkyl halide, which can be derived from 4,4,4-trifluorobutanol. The resulting fluoroalkyl ethers are key components in liquid crystal mixtures designed for various electro-optical applications. google.com

Catalysis and Reaction Mechanisms

The synthesis of this compound itself is an important example of catalysis, particularly through the hydroformylation of 3,3,3-trifluoropropene (B1201522). Hydroformylation, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.

The regioselectivity of the hydroformylation of 3,3,3-trifluoropropene is a critical aspect, determining the ratio of the linear product (this compound) to the branched product (2-trifluoromethylpropanal). The choice of catalyst and ligands plays a pivotal role in controlling this selectivity. For example, rhodium catalysts are often employed to achieve high regioselectivity for the desired linear aldehyde. d-nb.info

The general mechanism for catalyzed reactions involves the catalyst providing an alternative reaction pathway with a lower activation energy. siyavula.com In hydroformylation, the catalyst activates the reactants (alkene, carbon monoxide, and hydrogen) and facilitates their combination to form the aldehyde product. The reaction proceeds through a series of steps involving ligand association and dissociation, oxidative addition, migratory insertion, and reductive elimination within the coordination sphere of the metal catalyst. The electronic and steric properties of the ligands attached to the metal center are crucial in steering the reaction towards the desired product.

Below is a table summarizing catalyst systems used in the hydroformylation of fluorinated alkenes, which is a key process for producing compounds like this compound.

| Catalyst System | Substrate | Conditions | Product Ratio (linear/branched) | Reference |

| Rh(CO)₂acac / 6-DPPon | 3,3,3-Trifluoropropene | 20 bar, 70°C, 24h | 5/95 | d-nb.info |

| Rh₆(CO)₁₆ / PPh₃ | 3,3,3-Trifluoropropene | 110 bar, 80°C, 20h | 3/97 | d-nb.info |

| PtCl₂(Xantphos) / SnCl₂ | 3,3,3-Trifluoropropene | 96 bar, 80°C, 48h | 96/4 | d-nb.info |

| Co₂(CO)₈ | 3,3,3-Trifluoropropene | 45 bar, 100°C, 24h | 96/4 | d-nb.info |

This table illustrates how different catalysts influence the regioselectivity of the hydroformylation reaction.

Synthesis of Bioactive Compounds

The trifluoromethyl group is a highly valued substituent in medicinal chemistry and agrochemicals because its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This compound serves as a valuable starting material for the synthesis of various bioactive compounds due to the presence of this key functional group.

α-Trifluoromethyl-γ-butyrolactones for Biological Activity

α-Trifluoromethyl-γ-butyrolactones are a class of compounds that have garnered interest for their potential biological activities. d-nb.info These lactones can be synthesized from precursors derived from this compound. A common synthetic route involves the hydroformylation of a related trifluoromethyl-substituted allylic alcohol, which yields a lactol (a cyclic hemiacetal). d-nb.info This lactol is an intermediate that is structurally related to a cyclized form of this compound and can be readily oxidized to the corresponding α-trifluoromethyl-γ-butyrolactone.

The synthesis pathway can be summarized as:

Hydroformylation: A trifluoromethyl-substituted allylic alcohol undergoes a highly regioselective hydroformylation to produce a lactol.

Oxidation: The resulting lactol is then oxidized to yield the final α-trifluoromethyl-γ-butyrolactone. d-nb.info

This efficient, two-step process provides access to these valuable building blocks for further elaboration into more complex, biologically active molecules. d-nb.info Another approach describes the synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using a trifluoromethylating agent on a maleic anhydride (B1165640) derivative. nih.gov

Plant Growth Regulators

The trifluoromethyl group is also a key feature in the design of modern plant growth regulators. nih.gov While direct synthesis from this compound is not always the primary route, the 4,4,4-trifluorobutyl moiety is integral to the structure of some of these compounds. For example, a class of novel fluorinated plant growth regulators, substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs), have shown significant root growth-promoting activity. nih.gov

These TFIBAs are synthesized from substituted 2,2,2-trifluoro-1-(indole-3-)ethanols. The resulting compounds, such as 5-MeO-2-Me-TFIBA and 5-Me-TFIBA, have demonstrated potent activity in promoting root growth in various plants, including Chinese cabbage, lettuce, and rice. nih.gov The presence of the trifluoromethyl group is crucial for their biological function. Plant growth regulators are organic compounds that, in very low concentrations, can modify plant growth processes, often by interacting with hormone pathways like gibberellic acid (GA) synthesis. cornell.edu

The table below details the observed activity of some synthesized TFIBA derivatives. nih.gov

| Compound | Substitution | Plant | Activity |

| TFIBA | None | - | Standard |

| 5-Me-TFIBA | 5-Methyl | Chinese Cabbage, Lettuce, Rice | Marked root growth promotion |

| 5-MeO-2-Me-TFIBA | 5-Methoxy, 2-Methyl | Chinese Cabbage | Strong promoting activity |

| 5-Br-TFIBA | 5-Bromo | - | Greater than TFIBA |

| 5-Cl-TFIBA | 5-Chloro | - | Greater than TFIBA |

| 5-NO₂-TFIBA | 5-Nitro | - | Very weak activity |

This table showcases the impact of different substituents on the plant growth-regulating activity of TFIBA compounds.

Environmental and Toxicological Considerations in Research

Occurrence in Environmental Samples

Research has identified 4,4,4-Trifluorobutanal in specific consumer products, which can be a pathway to its introduction into the environment. A screening study of household cleaning products detected this compound in bathroom and toilet cleaning products. eeer.org This finding is significant as it points to a direct source of this compound into wastewater and subsequently into broader environmental systems. The presence of such per- and polyfluoroalkyl substances (PFAS) in consumer goods is a subject of ongoing research to understand their distribution and persistence in the environment. eeer.orgumweltbundesamt.de

Environmental Fate and Degradation Mechanisms

The environmental fate of a chemical compound is determined by its persistence and the mechanisms by which it degrades. For fluorinated compounds like this compound, these processes are of particular interest due to the strength of the carbon-fluorine bond.

While specific degradation studies for this compound are not extensively detailed in the provided search results, general principles of environmental fate apply. europa.eu Degradation can occur through processes such as photolysis, hydrolysis, and biodegradation. pjoes.com The trifluoromethyl group is known to influence a molecule's reactivity. For instance, the atmospheric oxidation of a related compound, CF3CH2CH2OH, initiated by chlorine atoms, was found to primarily yield CF3CH2C(O)H, a compound structurally similar to this compound. acs.org This suggests that atmospheric oxidation could be a potential transformation pathway.

The radiative efficiency of this compound has been calculated, which is a factor in assessing its potential atmospheric impact. ipcc.chreading.ac.uk However, comprehensive studies on its environmental persistence and complete degradation pathways are still an area for further investigation. reading.ac.uk

Ecotoxicological Assessments in Research Contexts

Ecotoxicology evaluates the effects of chemical contaminants on living organisms and ecosystems. inrae.fr Research in this area for this compound is emerging.

As a fluorinated compound, there are general concerns about its potential for persistence and bioaccumulation in the environment. The assessment of aquatic toxicity is a key component of environmental hazard evaluation. europa.eu Standardized tests using organisms like Daphnia magna are crucial for determining the potential hazards of chemicals in aquatic environments. researchgate.net

While specific ecotoxicological data for this compound is limited in the provided results, the general framework for assessing such compounds involves evaluating their effects on various trophic levels. europa.eusgs.com The use of Structure-Activity Relationships (SARs) is a method employed to predict the aquatic toxicity of chemicals in the absence of extensive experimental data. epa.gov The reliability of such predictive models is an area of active research to facilitate the screening of chemicals for potential environmental risks. epa.govnih.gov The broader field of ecotoxicology is continuously evolving to address the impacts of emerging contaminants, including various per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5F3O | nih.gov |

| Molecular Weight | 126.08 g/mol | nih.gov |

| CAS Number | 406-87-1 | eeer.org |

| Radiative Efficiency | 0.16 W m⁻² ppb⁻¹ | reading.ac.uk |

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Methods

The pursuit of green chemistry principles is a driving force in the evolution of synthetic methodologies for 4,4,4-Trifluorobutanal. researchgate.net Current research aims to move away from traditional methods that may involve hazardous reagents and significant waste generation. researchgate.net

A key focus is the development of catalytic processes that are both efficient and environmentally benign. For instance, rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene (B1201522) has been investigated as a highly selective method for producing this compound. researchgate.netlookchem.com Future work in this area will likely concentrate on optimizing catalyst systems, such as utilizing ligands like Xantphos, to further enhance reaction rates and regioselectivity under milder conditions. researchgate.netlookchem.com

Another avenue of exploration is the use of more sustainable starting materials and solvents. mdpi.com Researchers are investigating routes that utilize readily available and less hazardous precursors. patsnap.comgoogle.comgoogle.com The development of solvent-free or aqueous-based reaction systems is also a critical goal to minimize the environmental footprint of the synthesis process. researchgate.netmdpi.com The overarching objective is to create economically viable and scalable synthetic pathways that align with the principles of sustainable chemical manufacturing. patsnap.com

Exploration of New Catalytic Applications

The reactivity of the aldehyde functional group, influenced by the electron-withdrawing trifluoromethyl group, makes this compound a promising candidate for various catalytic applications. Its potential as a building block in the synthesis of complex fluorinated molecules is a significant area of ongoing research.

Future explorations will likely involve its use in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The development of novel organocatalysts and transition-metal catalysts for reactions involving this compound could lead to the synthesis of a wide range of chiral fluorinated products.

Furthermore, its application in the synthesis of specialty chemicals and materials is an emerging field. The incorporation of the trifluoromethyl group can impart unique properties, such as enhanced thermal stability and chemical resistance, to polymers and other materials. ontosight.ailookchem.cominnospk.com Research into the use of this compound as a monomer or precursor in polymerization reactions could lead to the development of advanced materials with tailored properties for various industrial applications. innospk.com

Advanced Computational and Spectroscopic Characterization Techniques

To fully harness the potential of this compound, a deep understanding of its structural and electronic properties is essential. Advanced computational and spectroscopic techniques are pivotal in this endeavor.

Computational Studies: Density Functional Theory (DFT) calculations are being employed to investigate the compound's molecular structure, vibrational frequencies, and electronic properties. researchgate.netmdpi.com These computational models can predict reaction mechanisms, stereochemical outcomes, and the influence of the trifluoromethyl group on reactivity. mdpi.com Future computational work will likely focus on more complex systems, such as its interactions with catalysts and biological molecules, providing insights that can guide experimental design. mdpi.com

Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation. Advanced NMR methods can provide detailed information about the conformation and dynamics of the molecule. Vibrational spectroscopy, including FT-IR and FT-Raman, coupled with theoretical calculations, allows for a comprehensive analysis of the molecule's vibrational modes. researchgate.net Future research may involve the use of more sophisticated spectroscopic techniques to probe the compound's behavior in different environments and during chemical reactions.

Investigation of Biological Interactions and Pharmaceutical Potential

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. google.com The trifluoromethyl group in this compound can enhance lipophilicity and metabolic stability, making it an attractive moiety for drug design. lookchem.com

Initial research suggests that fluorinated aldehydes may possess antimicrobial properties. Further investigation into the biological activities of this compound and its derivatives is a promising area of research. This includes screening for a broader range of biological targets and understanding its mechanism of action at the molecular level.

The compound serves as a valuable precursor for the synthesis of more complex pharmaceutical compounds. ontosight.ainbinno.com Its use as a building block allows for the introduction of the trifluoromethyl group into drug candidates, potentially improving their pharmacokinetic and pharmacodynamic profiles. lookchem.com Future research will focus on synthesizing novel derivatives of this compound and evaluating their potential as therapeutic agents for various diseases.

Environmental Impact Mitigation Strategies

As with any chemical compound, understanding and mitigating the potential environmental impact of this compound is crucial. Fluorinated organic compounds can be persistent in the environment, and their degradation pathways need to be thoroughly investigated. umweltbundesamt.de

Research is needed to understand the atmospheric chemistry of this compound, including its reactions with atmospheric oxidants like hydroxyl radicals. acs.orgresearchgate.net This will help in determining its atmospheric lifetime and potential contribution to the formation of secondary pollutants. acs.org Studies on the degradation of other fluorinated compounds have shown that they can break down into persistent substances like trifluoroacetic acid (TFA). umweltbundesamt.de Therefore, investigating the complete degradation pathway of this compound is essential to assess its long-term environmental fate.

Developing strategies to minimize its release into the environment is a key aspect of green chemistry. This includes designing closed-loop manufacturing processes and effective waste treatment methods. The push to phase out certain fluorinated gases (F-gases) due to their high global warming potential underscores the importance of considering the entire life cycle of fluorinated compounds. ecostandard.org Future research should focus on designing environmentally benign alternatives and ensuring that the use of this compound and its derivatives does not lead to unforeseen environmental consequences. colab.ws

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4,4,4-Trifluorobutanal, and how do they influence experimental design?